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Malvidin 3-(6''-p-caffeyglucoside) -

Malvidin 3-(6''-p-caffeyglucoside)

Catalog Number: EVT-1581307
CAS Number:
Molecular Formula: C32H31O15+
Molecular Weight: 655.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Malvidin 3-O-{6-O-[(E)-caffeoyl]-beta-D-glucoside} is an anthocyanin cation that is malvidin substituted at position 3 by a 6-O-(E-caffeoyl)-beta-D-glucosyl residue. It is a beta-D-glucoside, an anthocyanin cation, an aromatic ether, a cinnamate ester, a monosaccharide derivative and a polyphenol. It derives from a malvidin and a trans-caffeic acid.
Overview

Malvidin 3-(6''-p-caffeoylglucoside) is a specific type of anthocyanin, which is a class of compounds known for their vibrant colors and health benefits. It is characterized by its structure, which includes malvidin, a common anthocyanidin, linked to a caffeoyl-glucoside moiety. This compound is primarily found in various fruits, particularly grapes, and contributes to the color and potential health benefits of wine and other grape-derived products.

Source

Malvidin 3-(6''-p-caffeoylglucoside) is predominantly sourced from grapes (Vitis vinifera) and is also present in other plants such as hibiscus. It plays a significant role in the pigmentation of grape skins and contributes to the sensory properties of wines .

Classification

This compound falls under the category of natural products, specifically within the flavonoid family as an anthocyanin. It is classified as a cationic compound due to its positive charge at physiological pH levels .

Synthesis Analysis

Methods

The synthesis of Malvidin 3-(6''-p-caffeoylglucoside) can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that facilitate the addition of glucose to malvidin at the appropriate position.

Technical Details

  1. Enzymatic Synthesis: This method involves using enzymes that catalyze the transfer of glucose from a donor molecule to malvidin. The process typically requires optimizing conditions such as pH, temperature, and enzyme concentration.
  2. Chemical Synthesis: Chemical methods may involve multi-step reactions where malvidin is first modified to introduce a caffeoyl group before glycosylation occurs. This approach often requires careful control of reaction conditions to ensure selectivity and yield.
Molecular Structure Analysis

Structure

The molecular formula for Malvidin 3-(6''-p-caffeoylglucoside) is C32H31O15+C_{32}H_{31}O_{15}^+. The structure features a chromenylium core with hydroxyl groups contributing to its color properties. The caffeoyl group is attached at the 6-position of the glucose moiety.

Data

  • IUPAC Name: (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular Weight: Approximately 645.58 g/mol
  • Charge: +1 (cationic form)
Chemical Reactions Analysis

Reactions

Malvidin 3-(6''-p-caffeoylglucoside) participates in various chemical reactions typical for anthocyanins:

  1. Acid-Base Reactions: The compound can undergo protonation and deprotonation depending on pH levels.
  2. Oxidation: It can be oxidized to form different derivatives that may have altered color properties.
  3. Glycosylation: The addition of sugar moieties can modify its solubility and stability.

Technical Details

These reactions are influenced by environmental factors such as light exposure and temperature, which can lead to degradation or transformation into other compounds.

Mechanism of Action

Process

Malvidin 3-(6''-p-caffeoylglucoside) exhibits various biological activities attributed to its antioxidant properties. The mechanism involves scavenging free radicals due to its hydroxyl groups, which can donate electrons.

Data

Research indicates that anthocyanins like Malvidin 3-(6''-p-caffeoylglucoside) may contribute to cardiovascular health by improving endothelial function and reducing oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Deep purple-red solid
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents
  • Melting Point: Not well-defined due to complex nature but generally stable under normal conditions.

Chemical Properties

  • pKa Values: Reflecting its weakly acidic nature; specific values depend on the environment.
  • Stability: Sensitive to light and heat; prone to degradation when exposed to extreme conditions.

Relevant analyses show that malvidin-based compounds can exhibit varying stability based on their structural modifications .

Applications

Scientific Uses

Malvidin 3-(6''-p-caffeoylglucoside) has several applications in scientific research:

  1. Nutraceuticals: Explored for its potential health benefits, particularly in anti-inflammatory and antioxidant formulations.
  2. Food Industry: Used as a natural colorant due to its vibrant hue.
  3. Pharmacology: Investigated for its effects on various biological pathways related to chronic diseases.

The compound's role in enhancing the sensory attributes of food products makes it valuable within both culinary and health contexts .

Properties

Product Name

Malvidin 3-(6''-p-caffeyglucoside)

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C32H31O15+

Molecular Weight

655.6 g/mol

InChI

InChI=1S/C32H30O15/c1-42-22-8-15(9-23(43-2)27(22)38)31-24(12-17-19(35)10-16(33)11-21(17)45-31)46-32-30(41)29(40)28(39)25(47-32)13-44-26(37)6-4-14-3-5-18(34)20(36)7-14/h3-12,25,28-30,32,39-41H,13H2,1-2H3,(H4-,33,34,35,36,37,38)/p+1/t25-,28-,29+,30-,32-/m1/s1

InChI Key

LIEHUFTYLLDHTI-KWNZYCHBSA-O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O)O

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